3-Propyl-3,4-dihydroquinolin-2(1H)-one

Lipophilicity LogP ADME

3-Propyl-3,4-dihydroquinolin-2(1H)-one (CAS 651315-40-1) is a 3-alkyl-substituted 3,4-dihydroquinolin-2(1H)-one (DHQO) derivative bearing an n-propyl side chain at the C3 position of the lactam-fused bicyclic core. The DHQO scaffold is recognized as a privileged heterocyclic motif in medicinal chemistry, forming the core of FDA-approved drugs including aripiprazole, cilostazol, and carteolol.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 651315-40-1
Cat. No. B12589741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propyl-3,4-dihydroquinolin-2(1H)-one
CAS651315-40-1
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCCCC1CC2=CC=CC=C2NC1=O
InChIInChI=1S/C12H15NO/c1-2-5-10-8-9-6-3-4-7-11(9)13-12(10)14/h3-4,6-7,10H,2,5,8H2,1H3,(H,13,14)
InChIKeyUQWPRVMXWVRYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propyl-3,4-dihydroquinolin-2(1H)-one (CAS 651315-40-1): Procurement-Grade Physicochemical Profile and Scaffold Overview


3-Propyl-3,4-dihydroquinolin-2(1H)-one (CAS 651315-40-1) is a 3-alkyl-substituted 3,4-dihydroquinolin-2(1H)-one (DHQO) derivative bearing an n-propyl side chain at the C3 position of the lactam-fused bicyclic core . The DHQO scaffold is recognized as a privileged heterocyclic motif in medicinal chemistry, forming the core of FDA-approved drugs including aripiprazole, cilostazol, and carteolol . The C3 propyl substituent introduces a chiral center absent in the unsubstituted parent, imparting stereochemical complexity and modulating key physicochemical parameters such as lipophilicity (LogP) and conformational flexibility relative to shorter-chain analogs .

Why 3-Propyl-3,4-dihydroquinolin-2(1H)-one Cannot Be Casually Substituted in SAR and Synthetic Programs


Although the 3,4-dihydroquinolin-2(1H)-one scaffold is shared across numerous bioactive molecules, the nature of the C3 substituent profoundly influences both biological target engagement and physicochemical properties . The n-propyl group at C3, compared to shorter alkyl homologs (e.g., methyl, ethyl) or the unsubstituted core, alters LogP by approximately 0.78 units and increases the rotatable bond count from zero to two, directly affecting membrane permeability, metabolic stability, and conformational pre-organization for receptor binding . Generic substitution with a 3-methyl or 3-ethyl analog without experimental validation risks introducing uncontrolled variables in lipophilicity-driven ADME parameters and stereochemical recognition, potentially invalidating SAR conclusions or synthetic route efficiency [1].

Quantitative Differentiation Evidence: 3-Propyl-3,4-dihydroquinolin-2(1H)-one vs. Closest Analogs


LogP Advantage: 3-Propyl DHQO Exhibits 41% Higher Lipophilicity Than 3-Methyl Analog, Favoring Membrane Permeability

The octanol-water partition coefficient (LogP) of 3-propyl-3,4-dihydroquinolin-2(1H)-one is 2.68, compared to 1.90 for the 3-methyl analog (CAS 31883-79-1) . This represents a 0.78 LogP unit increase, translating to an approximately 6-fold greater partitioning into the organic phase, which is directly relevant for passive membrane permeability prediction in CNS drug design .

Lipophilicity LogP ADME Drug Design Physicochemical Property

Conformational Flexibility Differential: 3-Propyl Substituent Introduces Two Rotatable Bonds vs. Zero in 3-Methyl Analog

The 3-propyl substituent contributes two rotatable bonds (C2–C3 and C3–C4 of the propyl chain) beyond the scaffold, whereas the 3-methyl analog has zero additional rotatable bonds [1]. This difference in conformational entropy affects the free energy of binding and may enable the 3-propyl compound to adopt conformations that access hydrophobic sub-pockets inaccessible to the rigid 3-methyl variant [2].

Conformational Flexibility Rotatable Bonds Entropic Penalty Molecular Recognition

Scaffold Validation: DHQO Core Is Pharmacologically Active at Dopamine D2 Receptors, with C3-Substitution Modulating Affinity

A 2021 pilot study demonstrated that 3,4-dihydroquinolin-2(1H)-one derivatives bearing substituents at the C3 position exhibit measurable affinity for the dopamine D2 receptor (D2R), with compound 5e showing the highest D2R affinity among the series [1]. The clinically approved antipsychotic aripiprazole, which contains the DHQO core, binds D2R with Ki = 0.343 nM [2]. While direct D2R affinity data for the specific 3-propyl compound are not yet published, the presence of the C3 alkyl substituent is a critical determinant of D2R binding mode, as molecular modeling revealed that subtle changes at C3 alter the binding pose compared to the reference ligand USC-D301 [1].

Dopamine D2 Receptor Aripiprazole Analog Antipsychotic CNS

MAO-B Inhibition Potential: DHQO Scaffold Yields Nanomolar MAO-B Inhibitors with C7 Substitution; C3 Modulation Offers Orthogonal Selectivity Tuning

A systematic SAR study of 3,4-dihydro-2(1H)-quinolinone derivatives as monoamine oxidase inhibitors revealed that C7-substituted DHQOs achieve potent and highly selective MAO-B inhibition, with the most potent compound (7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone) exhibiting an IC50 of 2.9 nM and 2750-fold selectivity for MAO-B over MAO-A [1]. While the study focused on C6 and C7 modifications, the C3 position represents an independent vector for introducing substituents such as n-propyl without interfering with the C7 pharmacophore, enabling orthogonal optimization of ADME properties while preserving MAO-B inhibitory potency [1][2].

Monoamine Oxidase B MAO-B Inhibition Parkinson's Disease Neuroprotection

Synthetic Intermediate Utility: 3-Propyl DHQO as a Building Block for Aripiprazole-Type Dopamine System Stabilizers

The DHQO core is the essential pharmacophoric element of aripiprazole, an FDA-approved atypical antipsychotic that acts as a dopamine D2 receptor partial agonist and serotonin 5-HT1A receptor partial agonist [1]. While aripiprazole itself bears a 7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy) substituent rather than a simple C3 alkyl group, the unsubstituted DHQO scaffold serves as a key synthetic intermediate in aripiprazole manufacturing, with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone being the primary building block [2]. The 3-propyl variant offers a pre-functionalized C3 position for exploring novel aripiprazole analogs with modified D2R binding kinetics, potentially yielding compounds with differentiated intrinsic activity profiles (partial agonism vs. antagonism) compared to the parent drug [1][3].

Aripiprazole Dopamine System Stabilizer Antipsychotic Synthetic Intermediate

Recommended Procurement and Research Scenarios for 3-Propyl-3,4-dihydroquinolin-2(1H)-one (CAS 651315-40-1)


CNS Lead Optimization: Tuning Lipophilicity for Blood-Brain Barrier Penetration in DHQO-Based D2R Ligands

In D2R-targeted antipsychotic programs, where the DHQO scaffold is validated by aripiprazole (Ki = 0.343 nM), the 3-propyl variant provides a LogP of 2.68 — a 0.78-unit increase over the 3-methyl analog (LogP 1.90) [1]. This positions the compound within the optimal CNS drug space (LogP 2–5) while remaining below the lipophilicity threshold associated with increased hERG liability and metabolic instability [2]. Procurement teams should select the 3-propyl variant as the starting scaffold when the target product profile demands moderate-to-high passive permeability without resorting to additional lipophilic substituents that could compromise ligand efficiency.

Stereochemical SAR Exploration: Leveraging the C3 Chiral Center for Enantioselective Dopamine Receptor Modulation

The C3 position of 3-propyl-3,4-dihydroquinolin-2(1H)-one is a chiral center, enabling the synthesis and evaluation of enantiomerically pure (R)- and (S)-3-propyl DHQO derivatives [1]. Molecular modeling studies indicate that C3 substituents alter the binding mode of DHQO-based ligands at D2R compared to C7-substituted analogs (e.g., USC-D301), suggesting that C3 stereochemistry may provide an orthogonal selectivity vector for achieving D2R subtype selectivity (D2S vs. D2L) or biased signaling profiles [1]. This application scenario is not accessible with achiral 3,3-dimethyl or unsubstituted DHQO scaffolds.

Dual-Target MAO-B / D2R Inhibitor Design: Orthogonal C3 and C7 Functionalization for Polypharmacology

The DHQO scaffold supports simultaneous optimization at two independent vectors: C7 for MAO-B inhibitory potency (IC50 values down to 2.9 nM with >2750-fold selectivity over MAO-A) and C3 for pharmacokinetic tuning or D2R affinity [1]. The 3-propyl variant pre-installs a lipophilic group at C3 while leaving C7 available for substitution with benzyloxy or arylalkoxy pharmacophores, enabling the rational design of dual MAO-B/D2R agents for Parkinson's disease psychosis, a clinical condition where both dopaminergic and MAO-B pathways are implicated [1][2].

Patent Diversification: Scaffold Hopping from 7-O-Alkoxy to 3-Alkyl DHQO Series for Aripiprazole Follow-On Compounds

Given that the dominant intellectual property around DHQO-based antipsychotics focuses on 7-O-substitution patterns (as in aripiprazole), the 3-alkyl DHQO series — including the 3-propyl variant — represents a structurally distinct chemotype for patent diversification [1]. The 2021 SAR study confirmed that C3-substituted DHQO derivatives retain D2R affinity despite lacking the 7-O-substituent, validating this scaffold-hopping strategy [1]. Industrial users pursuing freedom-to-operate in the dopamine system stabilizer space should procure the 3-propyl DHQO scaffold as a starting point for lead generation campaigns designed to circumvent existing composition-of-matter patents on 7-substituted DHQO antipsychotics [1].

Quote Request

Request a Quote for 3-Propyl-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.